N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-3-carboxamide derivative characterized by:
- A 2-oxo-1,2-dihydropyridine core, which facilitates π-conjugation and planar molecular conformations.
- A 2-methoxyphenyl group attached via the amide nitrogen, contributing electron-donating effects.
- A 3-methylbenzyl (3-methylphenylmethyl) substituent at position 1 of the dihydropyridine ring, influencing steric and hydrophobic interactions.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-7-5-8-16(13-15)14-23-12-6-9-17(21(23)25)20(24)22-18-10-3-4-11-19(18)26-2/h3-13H,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTBZUUIAUOMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 2-methoxybenzaldehyde with 3-methylbenzylamine to form an imine intermediate This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the desired dihydropyridine derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of catalytic systems to enhance reaction rates and selectivity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridine ring is susceptible to oxidation, particularly at the nitrogen atom and adjacent carbons. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction Reactions
The carboxamide group and conjugated double bonds in the dihydropyridine ring can undergo reduction.
Substitution Reactions
Electrophilic substitution occurs on the aromatic rings, while nucleophilic substitution targets the carboxamide group.
Electrophilic Aromatic Substitution
-
Methoxyphenyl group : Directed to ortho/para positions (e.g., nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives) .
-
3-Methylphenyl group : Methyl activates the ring, favoring meta substitution under halogenation (Cl₂/FeCl₃) .
Nucleophilic Acyl Substitution
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Catalysts |
|---|---|---|
| 6M HCl, reflux, 12h | 2-Methoxyaniline + Dihydropyridine carboxylic acid | None required. |
| 2M NaOH, 60°C, 8h | Sodium carboxylate + 2-Methoxyaniline | Phase-transfer agents . |
Cyclization and Ring-Opening Reactions
-
Cyclization : Treatment with POCl₃/DMF forms fused pyridine derivatives via Vilsmeier–Haack reactions .
-
Ring-Opening : Strong bases (e.g., NaOH/EtOH) cleave the dihydropyridine ring to yield linear diketones .
Comparative Reactivity Insights
Key structural features influencing reactivity:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Preliminary studies suggest that compounds similar to N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. Research has shown that modifications in the substituents can enhance the anticancer properties of dihydropyridine derivatives, making them potential candidates for cancer therapy .
- Enzyme Inhibition :
- Receptor Modulation :
The biological activity of this compound has been explored through various pharmacological studies:
- Antimicrobial Properties : Research has indicated that derivatives of this compound possess antimicrobial activity, suggesting potential applications in treating infections .
- Antioxidant Effects : The antioxidant properties of similar dihydropyridine compounds have been documented, which could lead to applications in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of dihydropyridine derivatives:
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular processes. For example, it could inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
The substituents on the phenyl and dihydropyridine rings critically modulate electronic properties, solubility, and target affinity.
Tautomerism and Structural Conformation
The 2-oxo-1,2-dihydropyridine core exists in keto-amine (lactam) tautomeric forms , as confirmed in analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. This tautomerism stabilizes planar conformations via intramolecular hydrogen bonding and π-conjugation, enhancing crystal packing and intermolecular interactions .
Example :
Biological Activity
N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure that includes a dihydropyridine core, which is known for various pharmacological activities. The presence of methoxy and methyl groups is significant in modulating its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of related compounds have shown significant activity against various pathogens:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |
|---|---|---|---|
| 4a | 0.22 | 0.25 | Staphylococcus aureus |
| 5a | 0.30 | 0.35 | Escherichia coli |
| 7b | 0.15 | 0.20 | Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate potent antimicrobial effects, suggesting that similar structural motifs in this compound could yield comparable results .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Dihydropyridine derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Studies indicate that compounds with similar structures can trigger apoptosis in cancer cells via the mitochondrial pathway.
- Cell Cycle Arrest : Some derivatives have shown the ability to arrest the cell cycle at the G1/S checkpoint, thereby inhibiting tumor growth.
In vitro studies have demonstrated that these compounds exhibit cytotoxicity against several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Biofilm Formation Inhibition : Research indicates that derivatives can significantly reduce biofilm formation in pathogenic bacteria, enhancing their effectiveness as antimicrobial agents .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various dihydropyridine derivatives, including those structurally related to this compound. Results indicated that these derivatives not only inhibited bacterial growth but also displayed significant antibiofilm activity against Staphylococcus aureus, outperforming standard antibiotics like Ciprofloxacin .
Case Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, researchers tested a series of dihydropyridine derivatives against A549 lung cancer cells. The findings revealed that certain compounds induced apoptosis and inhibited cell migration at concentrations as low as 10 µM, suggesting a promising therapeutic avenue for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
